molecular formula C19H26N4O2 B4545195 2-(4-morpholinylmethyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole

2-(4-morpholinylmethyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole

Cat. No. B4545195
M. Wt: 342.4 g/mol
InChI Key: WMNGEBKCYGAHNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-morpholinylmethyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole, also known as PNU-282,987, is a benzimidazole derivative that has been studied for its potential therapeutic applications. This compound has been found to have a high affinity for the dopamine D4 receptor, which is involved in the regulation of mood, cognition, and behavior. In

Mechanism of Action

2-(4-morpholinylmethyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole acts as a selective antagonist at the dopamine D4 receptor, which is mainly expressed in the prefrontal cortex, hippocampus, and striatum. The blockade of this receptor by this compound leads to increased dopamine release in the prefrontal cortex, which is associated with improved cognitive function and attention. This mechanism of action is different from other antipsychotic drugs, which primarily target the dopamine D2 receptor.
Biochemical and Physiological Effects:
This compound has been found to improve cognitive function and attention in animal models of schizophrenia and ADHD. The compound has also been shown to reduce hyperactivity and impulsivity in these models. In addition, this compound has been found to have a low propensity for causing extrapyramidal side effects, which are commonly associated with other antipsychotic drugs.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-morpholinylmethyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole in lab experiments is its high selectivity and affinity for the dopamine D4 receptor, which allows for more precise manipulation of this receptor. However, one limitation is that the compound has a relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

For research on 2-(4-morpholinylmethyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole include further exploration of its potential therapeutic applications in neurological and psychiatric disorders. The compound may also be studied in combination with other drugs to enhance its efficacy and reduce side effects. In addition, the development of new analogs of this compound may lead to the discovery of even more selective and potent dopamine D4 receptor antagonists.

Scientific Research Applications

2-(4-morpholinylmethyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD). The compound has been found to have a high affinity for the dopamine D4 receptor, which is involved in the regulation of mood, cognition, and behavior.

properties

IUPAC Name

2-[2-(morpholin-4-ylmethyl)benzimidazol-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c24-19(22-8-4-1-5-9-22)15-23-17-7-3-2-6-16(17)20-18(23)14-21-10-12-25-13-11-21/h2-3,6-7H,1,4-5,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNGEBKCYGAHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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